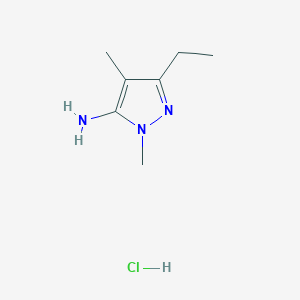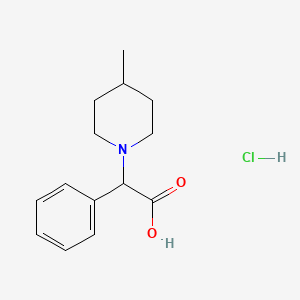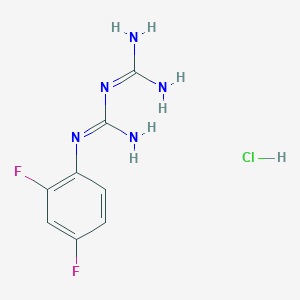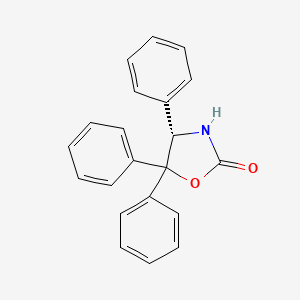
2-(2-Metoxifenil)piperazina
Descripción general
Descripción
2-(2-Methoxyphenyl)piperazine is a chemical compound with the molecular formula C11H16N2O . It is a piperazine derivative, which is a class of compounds containing a heterocyclic, aliphatic ring of two nitrogen atoms at the 1 and 4 positions, and two carbon atoms at the 2 and 3 positions .
Synthesis Analysis
A series of new derivatives of N-(2-methoxyphenyl)piperazine have been synthesized for their affinity toward serotonergic receptors . The transformation of 71 (synthesized from 65) into 67 using phosphorous pentachloride and 2-picoline as a base, with careful control of the reaction conditions for the addition of (3-methoxyphenyl)piperazine, afforded 68 in a 90% yield, avoiding the formation of racemic ring-closure by-products .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)piperazine has been studied using various spectroscopic techniques . The compound has a molecular weight of 192.26 g/mol .
Chemical Reactions Analysis
Piperazine derivatives, including 2-(2-Methoxyphenyl)piperazine, have been found to undergo various chemical reactions. For instance, they can be functionalized via Aza-Michael addition reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyphenyl)piperazine have been studied. The compound has a molecular weight of 192.26 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .
Aplicaciones Científicas De Investigación
Síntesis de Urapidil
Una ruta sintética mejorada para Urapidil, un fármaco antihipertensivo, comienza con la reacción de adición de 2-(2-Metoxifenil)piperazina y oxetano catalizada por Yb(OTf)3 en acetonitrilo para formar un intermedio clave .
Reacción de Adición Aza-Michael
Este compuesto se utiliza para funcionalizar cetonas pirazolilvinílicas mediante la reacción de adición Aza-Michael, que es un método para unir una variedad de nucleófilos a alquenos .
Derivados de la Base de Tröger
Sirve como precursor para derivados de la base de Tröger sustituidos con aminas cíclicas. Estas bases se utilizan en separaciones quirales y como bloques de construcción en la síntesis orgánica .
Bis(mercaptoimidazolil)boratos Funcionalizados
This compound reacciona con ésteres activados para preparar bis(mercaptoimidazolil)boratos funcionalizados, que son útiles en química de coordinación .
Síntesis de Piperazinas Quirales
Está involucrado en la síntesis de piperazinas quirales 2-sustituidas, que son importantes en productos farmacéuticos y agroquímicos .
Mejora de los Perfiles Farmacológicos
Los derivados de piperazina, incluida la this compound, mejoran los perfiles farmacológicos y farmacocinéticos de los candidatos a fármacos debido a su capacidad de servir como donantes/aceptores de enlaces de hidrógeno, aumentando la solubilidad en agua y la biodisponibilidad .
Actividad Anticancerígena
Un nuevo compuesto de piperazina derivado de this compound mostró alta citotoxicidad para las células de glioblastoma y cáncer de cuello uterino, lo que indica su potencial en la terapia del cáncer .
Mecanismo De Acción
- MeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . It shares this mechanism of action with drugs of abuse like amphetamines.
- Additionally, piperazine derivatives, including MeOPP, have been shown to act as nonselective serotonin receptor agonists .
Target of Action
Mode of Action
Safety and Hazards
Direcciones Futuras
Research on 2-(2-Methoxyphenyl)piperazine and its derivatives is ongoing, with a focus on their potential antidepressant-like activity . The most promising compound was found to exhibit stronger antidepressant-like activity than imipramine . This suggests that 2-(2-Methoxyphenyl)piperazine and its derivatives could be promising candidates for the development of new antidepressants.
Análisis Bioquímico
Biochemical Properties
2-(2-Methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme monoamine oxidase (MAO), where 2-(2-Methoxyphenyl)piperazine acts as an inhibitor. This inhibition affects the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. Additionally, 2-(2-Methoxyphenyl)piperazine has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating serotonin signaling pathways .
Cellular Effects
The effects of 2-(2-Methoxyphenyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(2-Methoxyphenyl)piperazine has been observed to induce apoptosis in cancer cells by upregulating apoptotic markers such as cleaved caspase-3 and cytochrome c . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(2-Methoxyphenyl)piperazine exerts its effects through various mechanisms. It binds to specific biomolecules, such as serotonin receptors, and modulates their activity. The binding of 2-(2-Methoxyphenyl)piperazine to the 5-HT1A receptor, for example, results in the activation of downstream signaling pathways that influence mood and anxiety . Additionally, 2-(2-Methoxyphenyl)piperazine inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and thereby increasing their availability in the synaptic cleft.
Temporal Effects in Laboratory Settings
The effects of 2-(2-Methoxyphenyl)piperazine over time in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that 2-(2-Methoxyphenyl)piperazine can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and persistent modulation of serotonin signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-Methoxyphenyl)piperazine vary with different dosages. At low doses, it has been observed to produce anxiolytic and antidepressant-like effects by modulating serotonin signaling . At higher doses, 2-(2-Methoxyphenyl)piperazine can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of serotonin receptors and the accumulation of toxic metabolites.
Metabolic Pathways
2-(2-Methoxyphenyl)piperazine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . The metabolism of 2-(2-Methoxyphenyl)piperazine results in the formation of various metabolites, some of which retain biological activity. These metabolic reactions can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 2-(2-Methoxyphenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 2-(2-Methoxyphenyl)piperazine is distributed to various organelles, where it interacts with target biomolecules and modulates their activity.
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenyl)piperazine is crucial for its activity and function. This compound is known to localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . Additionally, 2-(2-Methoxyphenyl)piperazine can be found in the cytoplasm and nucleus, where it modulates gene expression and cell signaling pathways.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-5,10,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDIQVPOIVJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587679 | |
| Record name | 2-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-27-5 | |
| Record name | Piperazine, 2-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65709-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)



![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)









